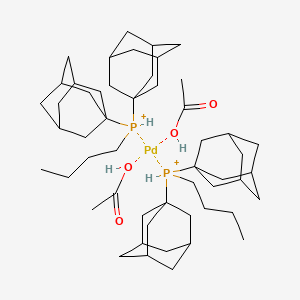![molecular formula C7H7N3 B14088413 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the fourth position of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established, involving the use of enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly conditions is particularly advantageous for industrial applications due to the reduced reaction times and higher yields .
化学反应分析
Types of Reactions
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chlorine or bromine.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of dichloromethyl, dibromomethyl, and alkoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dichloromethyl, dibromomethyl, and alkoxy derivatives, as well as nitrotriazolopyridine .
科学研究应用
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Similar compounds to 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine include:
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities and applications in medicinal chemistry.
1,2,3-Triazole: Exhibits versatile chemical characteristics and potential biological uses.
1,2,4-Triazole: Slightly more potent than 1,2,3-triazole and used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl group at the fourth position of the triazole ring
属性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
4-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)5-8-9-10/h2-5H,1H3 |
InChI 键 |
TUWOJTOFPYSDMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



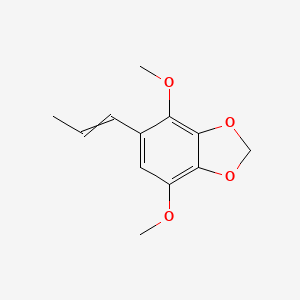
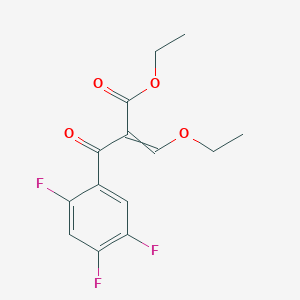
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
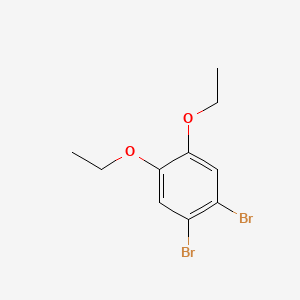
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
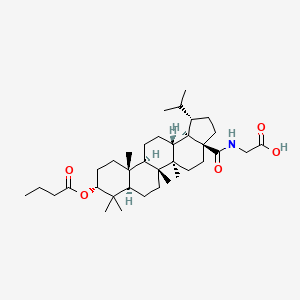
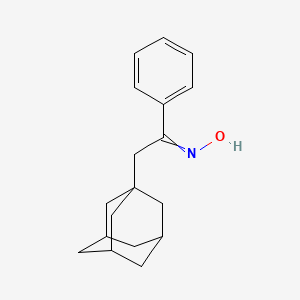
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)

![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
